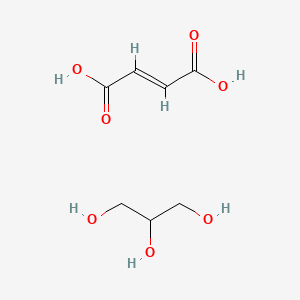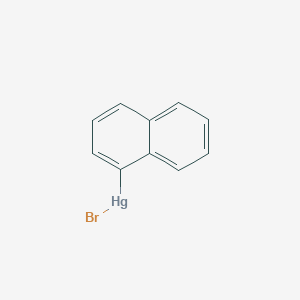
Bromo(naphthalen-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(naphthalen-1-yl)mercury is an organomercury compound that features a mercury atom bonded to a bromine atom and a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromo(naphthalen-1-yl)mercury can be synthesized through the reaction of 4-bromo-naphthalen-1-amine with mercuric acetate, followed by treatment with sodium chloride . This method involves the formation of an intermediate compound, which is then reacted with tellurium tetrabromide to yield the final product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(naphthalen-1-yl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction, altering the oxidation state of the mercury atom.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include Grignard reagents, sodium chloride, and tellurium tetrabromide . These reactions typically occur under controlled laboratory conditions with specific temperature and pressure requirements.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with tellurium tetrabromide can yield aryltellurium compounds .
Wissenschaftliche Forschungsanwendungen
Bromo(naphthalen-1-yl)mercury has several scientific research applications, including:
Chemistry: Used in the synthesis of organometallic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Wirkmechanismus
The mechanism of action of bromo(naphthalen-1-yl)mercury involves its interaction with molecular targets such as enzymes and cellular components. The compound’s effects are mediated through its ability to form covalent bonds with biological molecules, leading to alterations in their structure and function . The specific pathways involved depend on the context of its use and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bromo(naphthalen-1-yl)mercury include other organomercury compounds such as:
- Phenylmercury acetate
- Methylmercury chloride
- Ethylmercury chloride
Uniqueness
This compound is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
51724-96-0 |
|---|---|
Molekularformel |
C10H7BrHg |
Molekulargewicht |
407.66 g/mol |
IUPAC-Name |
bromo(naphthalen-1-yl)mercury |
InChI |
InChI=1S/C10H7.BrH.Hg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q;;+1/p-1 |
InChI-Schlüssel |
BMBONPOIAVEKNF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2[Hg]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



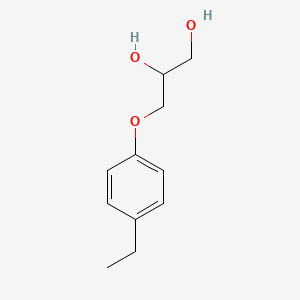
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
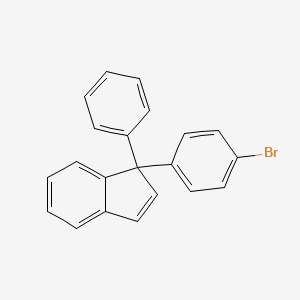

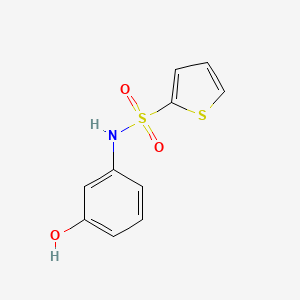
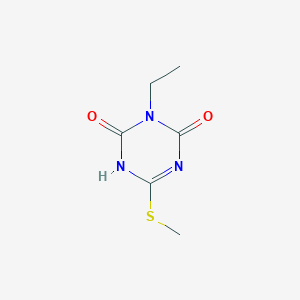
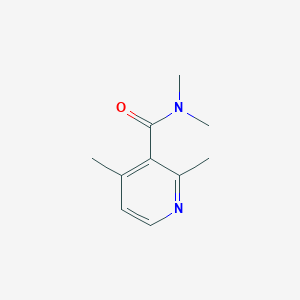
![4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile](/img/structure/B14646746.png)
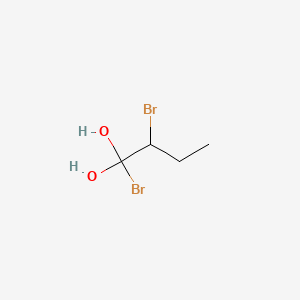
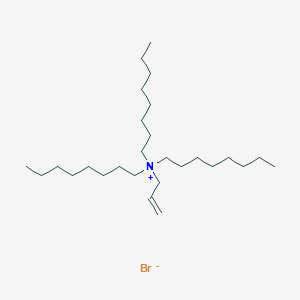

![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
